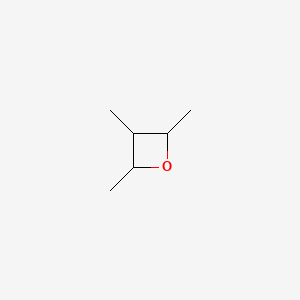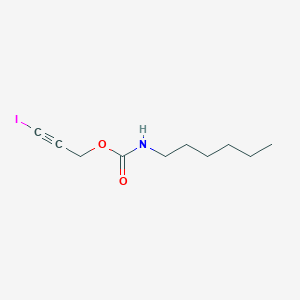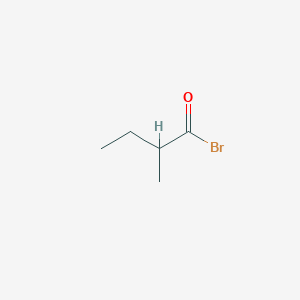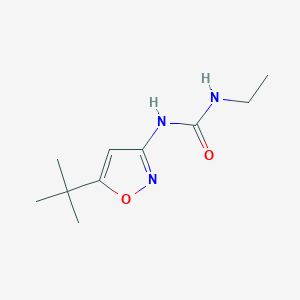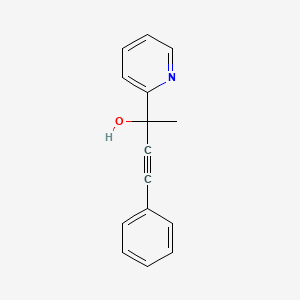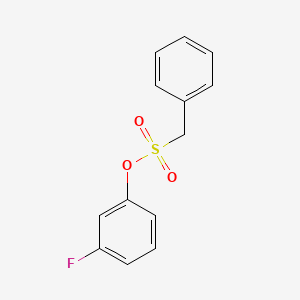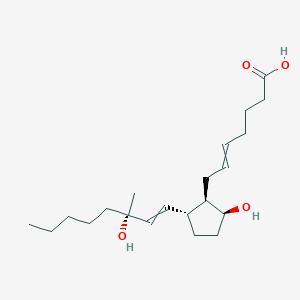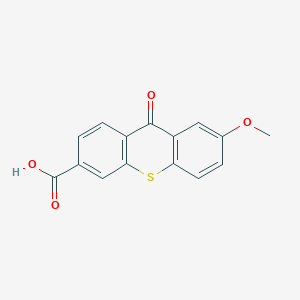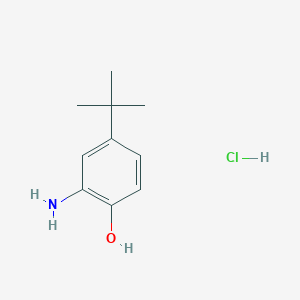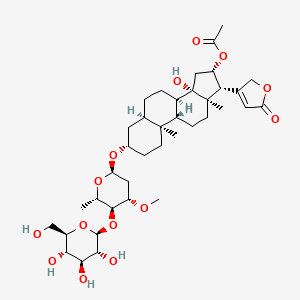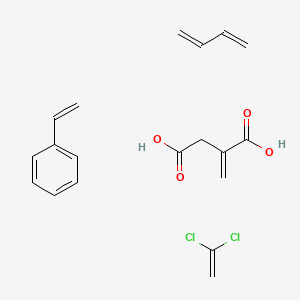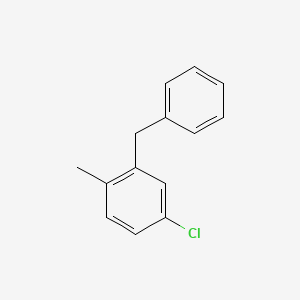
2-Benzyl-4-chloro-1-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-4-chloro-1-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with a benzyl group, a chlorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chloro-1-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with 4-chlorotoluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves the direct chlorination of toluene followed by a Friedel-Crafts alkylation. The chlorination step introduces the chlorine atom at the desired position on the benzene ring, and the subsequent alkylation step attaches the benzyl group.
化学反应分析
Types of Reactions
2-Benzyl-4-chloro-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.
Reduction Reactions: The benzyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 2-methyl-4-chlorotoluene.
科学研究应用
2-Benzyl-4-chloro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Benzyl-4-chloro-1-methylbenzene involves its interaction with various molecular targets. The chlorine atom and benzyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring.
相似化合物的比较
Similar Compounds
4-Chlorotoluene: Similar structure but lacks the benzyl group.
Benzyl Chloride: Contains a benzyl group but lacks the chlorine and methyl groups on the benzene ring.
2-Chlorotoluene: Similar structure but with the chlorine atom in a different position.
Uniqueness
2-Benzyl-4-chloro-1-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both electron-donating and electron-withdrawing groups on the benzene ring makes it a versatile compound for various chemical transformations.
属性
CAS 编号 |
55676-84-1 |
|---|---|
分子式 |
C14H13Cl |
分子量 |
216.70 g/mol |
IUPAC 名称 |
2-benzyl-4-chloro-1-methylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-11-7-8-14(15)10-13(11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
InChI 键 |
DEZUVEBPTFTMHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


